molecular formula C8H6N2S2 B8348786 2-Cyano-3-thiophen-2-yl-thioacrylamide

2-Cyano-3-thiophen-2-yl-thioacrylamide

Cat. No.: B8348786
M. Wt: 194.3 g/mol
InChI Key: JWIZEODTYIBLTL-UHFFFAOYSA-N
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Description

2-Cyano-3-thiophen-2-yl-thioacrylamide is a useful research compound. Its molecular formula is C8H6N2S2 and its molecular weight is 194.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6N2S2

Molecular Weight

194.3 g/mol

IUPAC Name

2-cyano-3-thiophen-2-ylprop-2-enethioamide

InChI

InChI=1S/C8H6N2S2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)

InChI Key

JWIZEODTYIBLTL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=S)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of thiophene-2-carbaldehyde (20.0 g, 0.18 mol) and 2-cyanothioacetamide (17.8 g, 0.18 mol) in methanol (400 mL), was added neutral Al2O3 (106 g). The suspension was stirred at room temperature for 48 hrs, and then filtered. The solid was washed with methanol and the filtrates were combined and the solvent was then removed by evaporation to afford 2-cyano-3-thien-2-ylprop-2-enethioamide (30 g, 87%).
Quantity
20 g
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reactant
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17.8 g
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reactant
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[Compound]
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Al2O3
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106 g
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400 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a mixture of 2-thiophencarbaldehyde (22.4 g, 0.2 mol) and 2-cyanothioacetamide (22 g, 0.22 mol) in 250 ml of ethanol was added N-methylmorpholine (30.3 g, 0.3 mol) at room temperature. The resulting mixture was stirred at room temperature overnight. The solid was filtered and washed with ethanol to give 28.2 g (72%) of product as a yellow solid after drying in vacuo. 1H-NMR (300 MHz, DMSO-d6): δ 10.0 (brs, 1H), 9.45 (brs, 1H), 8.37 (s, 1H), 8.12 (d, J=4.8 Hz, 1H), 7.88 (d, J=3.3 Hz, 1H), 7.32 (dd, J=3.3, 4.8 Hz, 1H). ES MS m/z 195 (M+H)+, 193(M−H)−.
Quantity
22.4 g
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reactant
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22 g
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reactant
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250 mL
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solvent
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30.3 g
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Yield
72%

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